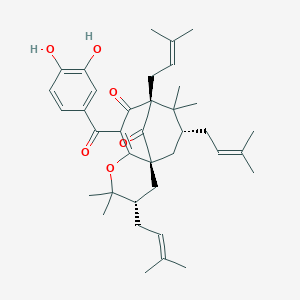
3-Methyl-5-Phenylisothiazol
Übersicht
Beschreibung
3-Methyl-5-phenylisothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are five-membered rings containing one sulfur and one nitrogen atom. The presence of a methyl group at the third position and a phenyl group at the fifth position distinguishes 3-Methyl-5-phenylisothiazole from other isothiazoles. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-phenylisothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-5-phenylisothiazole are currently unknown. This compound belongs to the isothiazole family, which has been associated with a wide range of biological activities . .
Mode of Action
Isothiazoles, in general, are known to interact with various biological targets, but the specific interactions and resulting changes caused by 3-Methyl-5-phenylisothiazole remain to be elucidated .
Biochemical Pathways
Isothiazoles have been found in many biologically active compounds, suggesting that they may influence a variety of biochemical pathways . .
Result of Action
Given the diverse biological activities associated with isothiazoles, it is plausible that 3-Methyl-5-phenylisothiazole could have a range of effects at the molecular and cellular level . .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in various ways, potentially leading to changes in cell growth, differentiation, or survival .
Molecular Mechanism
The specific mechanisms of action for 3-Methyl-5-phenylisothiazole would likely depend on its specific structure and the particular biomolecules it interacts with .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylisothiazole typically involves the metalation of isothiazole derivatives. One common method is the treatment of 3-methyl-5-phenylisothiazole with n-butyllithium, lithium isopropylcyclohexylamide, or a combination of lithium isopropylcyclohexylamide and tetramethylethylenediamine. This results in the metalation of the C-3 methyl group, which can then react with various electrophiles such as alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes to produce substituted products .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-5-phenylisothiazole are not extensively documented, the general approach involves large-scale synthesis using similar metalation and electrophilic substitution reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-phenylisothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-3 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted isothiazoles with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazole: The parent compound with a similar ring structure but without the methyl and phenyl substituents.
Benzisothiazole: A benzene-fused isothiazole with different biological activities.
Thiazole: A related heterocycle with sulfur and nitrogen atoms but different substitution patterns.
Uniqueness
3-Methyl-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
3-methyl-5-phenyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWBAYZJSQQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344905 | |
| Record name | Isothiazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-45-2 | |
| Record name | Isothiazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)





